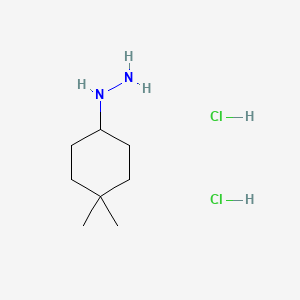

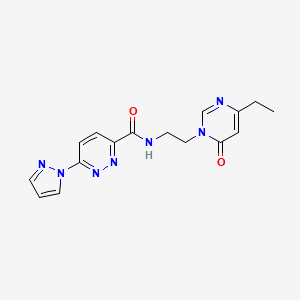

![molecular formula C16H20N2O3S B2835396 N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzo[d]thiazole-6-carboxamide CAS No. 2195951-41-6](/img/structure/B2835396.png)

N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzo[d]thiazole-6-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzo[d]thiazole-6-carboxamide” is a chemical compound with the molecular formula C16H20N2O3S and a molecular weight of 320.41. It is a derivative of benzothiazole, a heterocyclic compound that has been the subject of extensive research due to its potential anti-tubercular properties .

Synthesis Analysis

The synthesis of benzothiazole derivatives, such as “N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzo[d]thiazole-6-carboxamide”, has been achieved through various synthetic pathways. These include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . For instance, K. Chakraborti and co-workers designed and synthesized some new anti-mycobacterial chemotypes from the molecular hybridization of N-benzyl benzo[d]thiazole-2-carboxamides and alicyclic piperazines in solvent-free conditions .Molecular Structure Analysis

The molecular structure of “N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzo[d]thiazole-6-carboxamide” is defined by its molecular formula C16H20N2O3S. The structure is based on a benzothiazole core, which is a bicyclic system consisting of a benzene ring fused to a thiazole ring .Chemical Reactions Analysis

Benzothiazole derivatives, including “N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzo[d]thiazole-6-carboxamide”, have been synthesized through various chemical reactions. These include diazo-coupling, Knoevenagel condensation, Biginelli reaction, and others . The specific chemical reactions involved in the synthesis of this particular compound would depend on the specific synthetic pathway used.Wissenschaftliche Forschungsanwendungen

Anticancer Properties

“N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzo[d]thiazole-6-carboxamide” exhibits promising anticancer potential. Researchers have investigated its effects on tumor cell lines and found it to be effective against certain cancers. Further studies are needed to explore its mechanism of action and potential clinical applications .

Antimicrobial Activity

This compound demonstrates antimicrobial properties, making it relevant for combating bacterial and fungal infections. Its mode of action may involve disrupting microbial membranes or interfering with essential cellular processes. Researchers are keen on exploring its efficacy against specific pathogens .

Anti-Inflammatory Effects

Inflammation plays a crucial role in various diseases. “N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzo[d]thiazole-6-carboxamide” has shown anti-inflammatory activity, which could be valuable in conditions such as arthritis, inflammatory bowel disease, and other inflammatory disorders .

Antioxidant Properties

Oxidative stress contributes to aging and various diseases. This compound exhibits antioxidant activity, scavenging free radicals and protecting cells from damage. Researchers are investigating its potential as a natural antioxidant supplement .

Neuroprotective Potential

Emerging evidence suggests that this compound may have neuroprotective effects. It could play a role in preventing neurodegenerative diseases like Alzheimer’s and Parkinson’s by preserving neuronal health and reducing oxidative stress .

Cardiovascular Applications

Researchers are exploring whether “N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzo[d]thiazole-6-carboxamide” has antihypertensive properties. Its ability to regulate blood pressure and improve vascular function could be beneficial for cardiovascular health .

Industrial and Photographic Sensitizers

Beyond its biological activities, this compound has applications in industrial processes and photography. Its unique chemical structure makes it useful as a sensitizer in certain applications .

Other Potential Uses

While the above fields represent the primary areas of interest, ongoing research may uncover additional applications. Scientists continue to explore its pharmacological, chemical, and industrial relevance .

Zukünftige Richtungen

Benzothiazole derivatives, including “N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzo[d]thiazole-6-carboxamide”, have shown promise as anti-tubercular agents . Future research could focus on optimizing the synthesis of these compounds, investigating their mechanisms of action, and conducting further in vitro and in vivo studies to evaluate their efficacy and safety. This could potentially lead to the development of new treatments for tuberculosis.

Eigenschaften

IUPAC Name |

N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]-1,3-benzothiazole-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O3S/c19-7-8-21-16(5-1-2-6-16)10-17-15(20)12-3-4-13-14(9-12)22-11-18-13/h3-4,9,11,19H,1-2,5-8,10H2,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYPWCIFSBVWPJH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(CNC(=O)C2=CC3=C(C=C2)N=CS3)OCCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzo[d]thiazole-6-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[3-(5-Chlorothiophen-2-yl)-6-oxo-1,4,5,6-tetrahydropyridazin-1-yl]benzoic acid](/img/structure/B2835315.png)

![1-methyl-2,4-dioxo-2,3,4,6,7,8-hexahydro-1H-cyclopenta[5,6]pyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B2835317.png)

![2-{[1-(3-Chloropyridin-4-yl)azetidin-3-yl]methyl}-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2835319.png)

![10-Fluoro-4-oxo-1,4-dihydropyrimido[1,2-b]indazole-2-carboxylic acid](/img/structure/B2835320.png)

![2-cyclohexyl-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)acetamide](/img/structure/B2835324.png)

![N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide](/img/structure/B2835327.png)

![3-[(4-Methylbenzyl)sulfonyl]propanoic acid](/img/structure/B2835332.png)

![[2-(2-Chlorophenyl)pyrrolidin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2835334.png)